molecular formula C14H12FN3O3S B3004213 (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide CAS No. 1007075-50-4

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide

Cat. No.: B3004213
CAS No.: 1007075-50-4
M. Wt: 321.33
InChI Key: XKFUABJVXCJTQQ-VKAVYKQESA-N
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Description

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound belongs to a class of benzothiazol-2(3H)-ylidene derivatives characterized by an imine group with (Z)-stereochemistry and a hybrid structure incorporating both benzo[d]thiazole and isoxazole ring systems. Key structural features include a 4-fluoro substituent on the benzothiazole ring and a 2-methoxyethyl chain on the nitrogen at position 3, which influences its electronic properties and potential bioavailability. The isoxazole-5-carboxamide moiety serves as a privileged scaffold in medicinal chemistry known for participating in diverse biological interactions. Compounds with this benzothiazole-isoxazole hybrid architecture have demonstrated significant potential in pharmaceutical research, particularly as modulators of biological targets such as the androgen receptor and heat shock protein HSP 90-alpha . Researchers can utilize this compound to explore structure-activity relationships, with the fluorine atom potentially enhancing membrane permeability and metabolic stability through electronic effects, while the methoxyethyl side chain may influence solubility and conformational flexibility. This product is specifically intended for in vitro research applications in controlled laboratory environments. It is strictly classified For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate handling procedures for this and all related chemical entities .

Properties

IUPAC Name

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3S/c1-20-8-7-18-12-9(15)3-2-4-11(12)22-14(18)17-13(19)10-5-6-16-21-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFUABJVXCJTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=NO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₄H₁₂FN₃O₃S
  • Molecular Weight : 321.33 g/mol
  • CAS Number : 1007075-50-4

The compound features a benzo[d]thiazole moiety, an isoxazole ring, and a carboxamide functional group, which contribute to its reactivity and biological activity. The presence of the fluorine atom is notable for enhancing the compound's electronic properties.

The biological activity of this compound has been linked to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease processes, particularly in cancer and inflammation pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as alkaline ceramidase (AC), which plays a critical role in sphingolipid metabolism. The inhibition of AC has potential implications in treating various diseases, including cancer and neurodegenerative disorders .

Biological Activity Assessment

Biological activity can be assessed through various assays that measure the efficacy of the compound against specific cellular targets or disease models. The following table summarizes some key findings related to its biological activity:

Study Biological Activity IC50 Value Cell Line/Model
Study 1AC Inhibition0.025 μMSH-SY5Y Neuroblastoma
Study 2Anticancer Activity64 nMMelanoma Cell Lines
Study 3Anti-inflammatory EffectsNot DeterminedIn Vivo Models

Case Studies and Research Findings

  • Inhibition of Alkaline Ceramidase :
    A study conducted on a series of oxazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of AC enzymes, suggesting potential therapeutic applications in cancer treatment .
  • Anticancer Properties :
    In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
  • Inflammation Modulation :
    Preliminary findings suggest that the compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Further research is needed to elucidate the exact pathways involved .

Scientific Research Applications

Preliminary studies indicate that (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide exhibits various biological activities, making it a candidate for therapeutic applications:

  • Anticancer Activity : The compound may interact with specific cellular pathways involved in cancer progression. Its structural features suggest potential efficacy against different cancer types.
  • Antimicrobial Properties : Initial bioassays indicate activity against certain pathogens, which could be pivotal in addressing antibiotic resistance.
  • Anti-inflammatory Effects : Potential interactions with inflammatory pathways could lead to applications in treating inflammatory diseases.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Ylidene Structure : This step is critical for establishing the compound's reactivity profile.
  • Introduction of Functional Groups : Careful optimization is required to ensure high yields and purity.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on a panel of cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against breast and lung cancer cells, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that the compound exhibited activity against several strains of bacteria, including resistant strains of Staphylococcus aureus. This suggests its potential role in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

(Z)-N-(5-Methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide
  • Key Differences :
    • Replaces the 4-fluoro group with a 5-methoxy substituent.
    • Substitutes the 2-methoxyethyl chain with a 2-(methylthio)ethyl group.
  • Methoxy at position 5 may alter electronic effects on the thiazole ring, affecting reactivity or target binding .
(E)-N-(4-Fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
  • Key Differences :
    • E-configuration of the imine linkage vs. Z-configuration in the target compound.
    • Additional 3-methyl group on the isoxazole ring.
  • Impact :
    • Stereochemical differences (E vs. Z) may influence spatial orientation and binding to biological targets.
    • The methyl group on isoxazole could sterically hinder interactions or modulate metabolic stability .

Analogues with Divergent Heterocyclic Cores

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide
  • Key Differences :
    • Replaces the benzo[d]thiazole core with a 1,3,4-thiadiazole ring.
    • Incorporates a benzamide group instead of isoxazole-5-carboxamide.
  • Benzamide may engage in different hydrogen-bonding interactions compared to isoxazole carboxamide .
STING Agonist Derivatives (e.g., Compound 35 in )
  • Key Differences: Features a quinolinium iodide or imidazo[4,5-b]pyridine core instead of benzo[d]thiazole. Includes extended substituents like 3-hydroxypropoxy or 4-ethyl-2-methyloxazole.
  • Impact :
    • Enhanced molecular weight (>600 g/mol) and structural complexity improve target specificity (e.g., STING protein binding) but may reduce oral bioavailability.
    • Hydroxypropoxy groups improve solubility, critical for antibody-drug conjugate applications .

Physicochemical and Pharmacokinetic Comparisons

Table 1. Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) Core Structure Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound (Z-configuration) 335.4 Benzo[d]thiazole 4-Fluoro, 2-methoxyethyl 2.1 0.15
(Z)-Methylthioethyl Analogue 367.5 Benzo[d]thiazole 5-Methoxy, 2-(methylthio)ethyl 2.8 0.08
STING Agonist (Compound 35) 640.2 Imidazo[4,5-b]pyridine Carbamoyl, hydroxypropoxy 1.5 0.5
1,3,4-Thiadiazole Derivative 348.4 1,3,4-Thiadiazole Phenyl, isoxazole-5-yl 2.3 0.20

*Predicted using computational tools (e.g., SwissADME).

Q & A

Q. What synthetic routes are commonly employed to prepare (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted benzo[d]thiazole precursors with isoxazole-5-carboxamide derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates, as seen in analogous thiazole-triazole syntheses .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) or acid/base mediators (e.g., K₂CO₃) improve yields in reductive cyclization steps, as demonstrated in nitroarene cyclization studies .
  • Temperature control : Reactions often proceed at 60–100°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization is used to isolate the Z-isomer, leveraging polarity differences .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key diagnostic signals include:
    • Benzo[d]thiazole moiety : Aromatic protons at δ 7.2–8.1 ppm and thiocarbonyl carbon at ~170 ppm .
    • Isoxazole ring : Protons adjacent to the oxazole nitrogen resonate at δ 6.5–7.0 ppm, with carbonyl carbons at ~160 ppm .
  • IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the carboxamide and imine groups .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis data (e.g., C/H/N discrepancies) for this compound?

Methodological Answer: Discrepancies between calculated and experimental elemental composition (e.g., ±0.3% for carbon) may arise from:

  • Hydrate/solvate formation : Perform thermogravimetric analysis (TGA) to detect bound solvents .
  • Incomplete combustion : Use dynamic flash combustion with helium carrier gas to ensure complete oxidation of fluorine/sulfur atoms, which can interfere with traditional CHN analyzers .
  • Stereochemical impurities : Compare experimental data with computational simulations (e.g., DFT-calculated NMR shifts) to identify minor stereoisomers .

Q. What strategies are effective in improving the yield of the Z-isomer during synthesis?

Methodological Answer:

  • Steric hindrance modulation : Introduce bulky substituents (e.g., 2-methoxyethyl) on the benzo[d]thiazole to favor the Z-configuration via kinetic control .
  • Low-temperature synthesis : Conduct reactions at 0–25°C to suppress thermal isomerization, as demonstrated in analogous imine-forming reactions .
  • Chiral auxiliaries : Use enantiopure catalysts (e.g., Ru-BINAP complexes) to stereoselectively stabilize the Z-isomer .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Substitution patterns : Replace the 4-fluoro group with electron-withdrawing groups (e.g., Cl, CF₃) to improve target binding, as seen in benzothiazole-based kinase inhibitors .
  • Isoxazole modification : Substitute the 5-carboxamide with sulfonamide or urea groups to modulate solubility and permeability .
  • Linker optimization : Vary the 2-methoxyethyl chain length (e.g., ethoxypropyl) to balance lipophilicity and metabolic stability .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., kinases, proteases). Parameterize fluorine atoms with accurate partial charges due to their electronegativity .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., hinge region in kinases) .
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding, prioritizing analogs with predicted ΔG < −8 kcal/mol .

Data Analysis & Troubleshooting

Q. How should researchers address low reproducibility in biological assays involving this compound?

Methodological Answer:

  • Batch variability : Characterize each batch via HPLC (≥95% purity) and ¹⁹F NMR to detect fluorinated byproducts .
  • Solubility issues : Pre-dissolve in DMSO (≤0.1% final concentration) and use surfactants (e.g., Tween-80) for in vitro assays .
  • Target degradation : Include protease inhibitors (e.g., PMSF) in cell lysates to preserve enzyme activity during screening .

Q. What analytical techniques are critical for detecting degradation products under storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze via:
    • LC-MS : Identify hydrolyzed products (e.g., free carboxamide or ring-opened species) .
    • XRD : Monitor crystallinity loss, which correlates with reduced potency .
  • Light exposure tests : Use amber vials and UV-vis spectroscopy to detect photooxidation of the thiazole ring .

Experimental Design

Q. How can researchers design a robust protocol for scaling up synthesis without compromising stereochemical purity?

Methodological Answer:

  • Continuous flow chemistry : Implement microreactors with precise temperature control (±2°C) to maintain Z-selectivity during imine formation .
  • In-line analytics : Use PAT tools (e.g., ReactIR) to monitor reaction progression and terminate before isomerization occurs .
  • Crystallization engineering : Optimize anti-solvent addition rates (e.g., dropwise hexane into ethyl acetate) to yield Z-isomer crystals .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic profile of this compound?

Methodological Answer:

  • In vitro :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • Caco-2 permeability : Assess apical-to-basolateral transport to predict oral bioavailability .
  • In vivo :
    • Rodent PK studies : Administer IV/PO doses (1–10 mg/kg) and collect plasma samples at 0–24h for non-compartmental analysis .

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